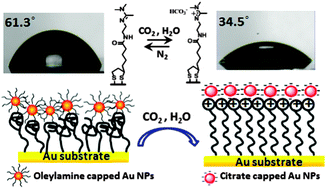A CO2-responsive surface with an amidine-terminated self-assembled monolayer for stimuli-induced selective adsorption†
Chemical Communications Pub Date: 2014-02-18 DOI: 10.1039/C4CC00412D
Abstract
A specific bifunctional molecule containing amidine is prepared to construct a CO2-responsive surface via molecular self-assembly. The smart surface undergoes CO2-responsive switching of surface charges and wettability, leading to distinctively selective adsorption of hydrophobic/hydrophilic molecules.

Recommended Literature
- [1] Transfer hydrogenation of unfunctionalised alkenes using N-heterocyclic carbeneruthenium catalyst precursors
- [2] Separation of main and satellite droplets in a deterministic lateral displacement microfluidic device†
- [3] Ionic liquid@MIL-101 prepared via the ship-in-bottle technique: remarkable adsorbents for the removal of benzothiophene from liquid fuel†
- [4] Polydopamine-wrapped carbon nanotubes to improve the corrosion barrier of polyurethane coating
- [5] Book reviews
- [6] Correction: Controlling barrier height and spectral responsivity of p–i–n based GeSn photodetectors via arsenic incorporation
- [7] Impact of cationic molecular length of ionic liquid electrolytes on cell performance of 18650 supercapacitors†
- [8] The stereoselective formation of highly substituted CF3-dihydropyrans as versatile building blocks†
- [9] Exploring thermodynamic stability of the stalk fusion-intermediate with three-dimensional self-consistent field theory calculations
- [10] New glycosylated derivatives of versipelostatin, the GRP78/Bip molecular chaperone down-regulator, from Streptomyces versipellis 4083-SVS6†










